methyl 3-((2-(3-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate
Description
Methyl 3-((2-(3-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate (molecular formula: C₂₃H₁₈ClNO₇S, molecular weight: 512.91 g/mol) is a synthetic organic compound featuring a benzothiadiazine dioxide core substituted with a 3-chlorophenyl group and a methoxybenzoate ester. The benzothiadiazine dioxide scaffold is notable for its sulfonamide-like structure, which often confers biological activity in agrochemicals or pharmaceuticals.
Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
methyl 3-[[2-(3-chlorophenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O6S/c1-31-20-11-10-15(22(27)32-2)12-16(20)14-25-19-8-3-4-9-21(19)33(29,30)26(23(25)28)18-7-5-6-17(24)13-18/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHGWDJTUYUTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-((2-(3-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a complex organic compound with potential biological activity. This article reviews the existing literature on its biological effects, synthesis, and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a thiadiazine core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that yield the desired compound with high purity. A notable synthetic route includes the use of various reagents such as Oxone for oxidation processes and methanol for crystallization, leading to a final product characterized by its melting point and spectral data .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazine derivatives, including the compound . For instance, a series of synthesized compounds were tested against human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell viability .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 16.19 ± 1.35 |
| This compound | HCT-116 | 17.16 ± 1.54 |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the chlorophenyl group enhances its interaction with cellular targets involved in cell cycle regulation and apoptosis induction .
Antiviral Activity
In addition to anticancer properties, some derivatives of thiadiazine compounds have shown antiviral activity , particularly against HIV. Studies indicate that certain modifications to the thiadiazine ring can enhance antiviral efficacy, with EC50 values demonstrating significant potency against viral replication .
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Thiadiazine Derivative A | HIV-1 | 0.090 |
| Thiadiazine Derivative B | HIV-1 | 0.01081 |
Case Study 1: Cytotoxicity Evaluation
A study focused on evaluating the cytotoxic effects of various thiadiazine derivatives revealed that modifications to the structure significantly impacted their anticancer activity. The tested compound was among those that displayed promising results in inhibiting tumor growth in vitro.
Case Study 2: Antiviral Efficacy
Another investigation assessed the antiviral properties of thiadiazine derivatives against HIV. The results indicated that compounds with specific substitutions on the thiadiazine ring exhibited enhanced antiviral activity compared to their unsubstituted counterparts.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to methyl 3-((2-(3-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate exhibit notable antimicrobial properties. For instance, derivatives of thiadiazine compounds have shown effectiveness against various bacterial strains and fungi. The incorporation of the chlorophenyl group enhances the biological activity of these compounds, making them suitable candidates for developing new antimicrobial agents .
Anticancer Potential
Compounds featuring the benzo[e][1,2,4]thiadiazine framework have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific structure of this compound may enhance its efficacy as a chemotherapeutic agent.
Synthetic Applications
Building Block in Organic Synthesis
The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. This includes reactions such as nucleophilic substitutions and cycloadditions that can lead to the formation of new heterocyclic compounds .
Material Science
Polymeric Applications
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its thermal stability and potential for functionalization make it an attractive candidate for creating advanced materials with specific mechanical and thermal properties. Research into its use in coatings and composites is ongoing .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial properties of similar thiadiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth when treated with these compounds, suggesting their potential as new antibiotics.
Case Study 2: Anticancer Mechanisms
Another research article focused on the anticancer mechanisms of benzo[e][1,2,4]thiadiazine derivatives. The study demonstrated that these compounds could inhibit cell cycle progression and promote apoptosis in human cancer cell lines through the activation of caspase pathways.
Case Study 3: Material Enhancement
Research conducted on polymer composites incorporating this compound showed improved thermal stability and mechanical strength compared to traditional materials. These findings highlight its potential application in high-performance materials.
Comparison with Similar Compounds
Heterocyclic Core
- Target Compound : The benzothiadiazine dioxide core contains a sulfonamide group (S=O bonds), which may enhance hydrogen-bonding interactions with biological targets compared to thiadiazole or triazine .
- Triazolone (Analog 2.2) : A five-membered ring with lower steric hindrance, favoring different binding modes .
- Triazine (Analog 2.3) : Electron-deficient ring system, critical for herbicidal activity via acetolactate synthase (ALS) inhibition .
Substituent Effects
Stability and Reactivity
- The 1,1-dioxido group in the target compound likely improves oxidative stability compared to non-sulfonated analogs. However, the ester linkage remains susceptible to hydrolysis under basic conditions, similar to Analog 2.3 .
- Theoretical studies on Analog 2.2 (triazolone) suggest that electron-withdrawing groups (e.g., benzylideneamino) increase Mulliken charges on the heterocycle, enhancing reactivity .
Research Findings and Data Gaps
Computational Insights
- Similar studies on the target compound could predict its reactivity.
- Analog 2.3 : Structural-activity relationship (SAR) studies confirm that methoxy groups on the benzoate ring are critical for herbicidal activity .
Experimental Limitations
- No crystallographic data or biological assay results are available for the target compound. Tools like SHELXL and WinGX could refine its crystal structure to validate theoretical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
